2-Ethyl-5-(trifluoromethyl)benzoxazole
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Description
2-Ethyl-5-(trifluoromethyl)benzoxazole (CAS# 1267428-36-3) is a useful research chemical . It is a member of the benzoxazole family, which is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Additionally, the synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis .Molecular Structure Analysis
The molecular formula of this compound is C10H8F3NO . The Inchi Code is 1S/C9H6F3NO/c1-5-13-7-4-6 (9 (10,11)12)2-3-8 (7)14-5/h2-4H,1H3 .Chemical Reactions Analysis
The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Physical and Chemical Properties Analysis
The molecular weight of this compound is 215.175 . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.Safety and Hazards
The safety data sheet for 2-Ethyl-5-(trifluoromethyl)benzoxazole advises against medicinal, household, or other uses . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Properties
IUPAC Name |
2-ethyl-5-(trifluoromethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-2-9-14-7-5-6(10(11,12)13)3-4-8(7)15-9/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXBHVROVGWKFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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